2-(Tetrahydrofuran-2-ylmethoxy)aniline
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Overview
Description
2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a heterocyclic compound that contains both an aniline and a tetrahydrofuran moiety. This compound is often used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-(Tetrahydrofuran-2-ylmethoxy)aniline typically involves the reaction of aniline with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(Tetrahydrofuran-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-(Tetrahydrofuran-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
2-(Tetrahydrofuran-2-ylmethoxy)aniline can be compared with other similar compounds, such as:
4-(Tetrahydrofuran-2-ylmethoxy)aniline: Similar structure but with the tetrahydrofuran moiety attached at a different position on the aniline ring.
2-(Pyrrolidin-1-ylmethyl)aniline: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
3-Chloro-4-(2,3,5,6-tetramethylphenoxy)aniline: Contains a different substituent on the aniline ring. The uniqueness of this compound lies in its specific combination of the aniline and tetrahydrofuran moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZQGIGKHJVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406754 |
Source
|
Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-20-5 |
Source
|
Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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